molecular formula C13H11N3O3 B12065314 3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- CAS No. 91940-83-9

3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]-

Cat. No.: B12065314
CAS No.: 91940-83-9
M. Wt: 257.24 g/mol
InChI Key: ADGNWDWXEXVEAK-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- is an organic compound with a complex structure that includes a pyridine ring substituted with a carboxylic acid and a phenylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- typically involves the reaction of 3-pyridinecarboxylic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- is unique due to the presence of both a carboxylic acid and a phenylamino carbonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

91940-83-9

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

2-(phenylcarbamoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11N3O3/c17-12(18)10-7-4-8-14-11(10)16-13(19)15-9-5-2-1-3-6-9/h1-8H,(H,17,18)(H2,14,15,16,19)

InChI Key

ADGNWDWXEXVEAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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